N-(2-Cyanoethyl)oxazolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPASRSOPJOTVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-19-9 | |
| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Oxazolidinone Ring Systems As Privileged Scaffolds
Oxazolidinones are five-membered heterocyclic compounds that feature both nitrogen and oxygen atoms in their structure. nih.gov The 2-oxazolidinone (B127357) isomer, in particular, is a widely investigated and crucial scaffold in the realm of medicinal chemistry and organic synthesis. nih.govrsc.org The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, and oxazolidinones have demonstrated this quality extensively. nih.gov
The utility of the oxazolidinone ring stems from several key features:
Structural Rigidity: The cyclic nature of the scaffold imparts a degree of conformational rigidity, which is advantageous for precise positioning of substituents in three-dimensional space.
Chiral Pool Synthesis: Chiral oxazolidinones, famously known as Evans auxiliaries, are instrumental in asymmetric synthesis. wikipedia.org Derived from readily available amino alcohols, they allow for high levels of stereocontrol in reactions such as aldol (B89426) condensations, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net
Hydrogen Bonding Capability: The presence of the carbamate-like functionality within the ring allows for participation in hydrogen bonding, a critical interaction for molecular recognition at the active sites of proteins and enzymes. bohrium.com
Metabolic Stability: The oxazolidinone core often confers metabolic stability to molecules, a desirable property in the development of therapeutic agents. bohrium.com
The broad applicability of this scaffold is evident in its presence in a wide array of biologically active compounds with antibacterial, anti-tuberculosis, anticancer, and anti-inflammatory properties. nih.govrsc.org
Historical Context of Oxazolidinone Research in Organic Chemistry
The first report of a 2-oxazolidinone (B127357) dates back to 1888 by the German chemist Siegmund Gabriel. wikipedia.org While investigating the reactions of bromoethylamine hydrobromide, he isolated a compound which he later, in 1897, identified as the cyclic anhydride (B1165640) of hydroxyethylcarbamic acid. wikipedia.org However, it was in the latter half of the 20th century that the synthetic potential of oxazolidinones began to be fully realized.
A significant milestone was the development of chiral oxazolidinone auxiliaries by David A. Evans in the 1980s. These auxiliaries revolutionized asymmetric synthesis by providing a reliable method for the stereoselective formation of carbon-carbon bonds. wikipedia.orgresearchgate.net This work established oxazolidinones as a key tool for synthetic organic chemists.
In parallel, the discovery of the antimicrobial properties of N-aryl-oxazolidinones in the late 1980s opened a new chapter in medicinal chemistry. bohrium.com This line of research culminated in the discovery of Linezolid in 1996 and its subsequent approval for clinical use in 2000, marking the arrival of the first member of a new class of antibiotics. nih.govbohrium.com The success of Linezolid spurred further investigation into the oxazolidinone scaffold, leading to the development of second-generation compounds like Tedizolid. bohrium.com
Significance of the N 2 Cyanoethyl Oxazolidinone Moiety in Synthetic Strategy
Cyclization Strategies for Oxazolidinone Ring Formation
The core of oxazolidinone synthesis lies in the effective cyclization to form the five-membered ring. The main strategies involve the intramolecular cyclization of a linear precursor that already contains the necessary nitrogen, oxygen, and carbonyl functionalities, or a cycloaddition reaction that assembles the ring from separate components.
A foundational and widely used method for synthesizing the oxazolidinone core involves the reaction of an ethanolamine (B43304) derivative with a carbonylating agent. researchgate.net This approach constructs the ring by forming a carbamate (B1207046) linkage which then undergoes intramolecular cyclization. For the synthesis of this compound, the conceptual starting material would be N-(2-hydroxyethyl)-3-aminopropionitrile. This precursor, containing the requisite N-cyanoethyl group, can be cyclized by reaction with a suitable carbonyl source.
Common carbonylating agents for this transformation include diethyl carbonate, dimethyl carbonate, phosgene (B1210022), or carbonyldiimidazole (CDI). santiago-lab.com The reaction of an amino alcohol with diethyl carbonate, often in the presence of a base like sodium methoxide (B1231860) or potassium carbonate, is a common and effective method. nih.govnih.gov This process favors the formation of the five-membered oxazolidinone ring through a 5-Exo-Trig ring closure, which is kinetically and thermodynamically preferred over the formation of larger rings. nih.gov Microwave-assisted synthesis has been shown to accelerate this reaction, significantly reducing reaction times. nih.gov
Table 1: Synthesis of Oxazolidin-2-ones from Amino Alcohols and Diethyl Carbonate This table presents examples of oxazolidinone synthesis using diethyl carbonate, illustrating typical reaction conditions.
| Amino Alcohol Precursor | Base | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (S)-Phenylalaninol | NaOMe | MW, 135 °C, 20 min | (S)-4-Benzyl-1,3-oxazolidin-2-one | - | nih.gov |
| (S)-Valinol | K₂CO₃ | MW, 125 °C, 20 min | (S)-4-Isopropyl-1,3-oxazolidin-2-one | - | nih.gov |
| (1S,2R)-2-Amino-1,2-diphenylethanol | K₂CO₃ | Reflux, 24h | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | - | nih.gov |
The [3+2] cycloaddition of epoxides and isocyanates is a highly atom-economical and direct route to N-substituted oxazolidinones. acs.orgresearchgate.net This reaction assembles the heterocyclic ring in a single step and is one of the most efficient methods for this synthesis. whiterose.ac.uk To prepare this compound by this method, the reaction would involve an appropriate epoxide and 2-isocyanatoethanenitrile. The success and regioselectivity of this coupling are heavily dependent on the catalyst used. whiterose.ac.uk
While the cycloaddition can proceed thermally, it is often slow and requires catalysis. A wide range of catalysts has been developed, including metal complexes and organocatalysts. whiterose.ac.ukwhiterose.ac.uk Tetraarylphosphonium salts (TAPS) have been identified as effective bifunctional catalysts that promote the coupling of epoxides and isocyanates. acs.orgorganic-chemistry.org These catalysts are believed to activate the epoxide through a Brønsted acid/halide ion mechanism, facilitating a highly regioselective ring-opening. organic-chemistry.orgacs.org
Various metal-based catalysts, including complexes of aluminum, vanadium, and chromium, have also proven highly efficient, often used in conjunction with a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB). whiterose.ac.ukwhiterose.ac.ukrsc.org For example, a bimetallic aluminum(salen) complex can catalyze the reaction without a co-catalyst, while chromium(salphen) complexes can achieve high yields with low catalyst loading. whiterose.ac.ukacs.org
Organocatalytic systems have gained prominence as metal-free alternatives. researchgate.net Binary systems, such as a squaramide hydrogen-bond donor combined with a quaternary ammonium (B1175870) salt, can effectively catalyze the cycloaddition under neat (solvent-free) conditions. researchgate.netresearchgate.net Similarly, simple and economical organocatalysts like triethylamine (B128534) hydroiodide have been shown to work efficiently under solvent-free conditions. chemistryviews.org
Table 2: Comparison of Catalytic Systems for Epoxide-Isocyanate Cycloaddition This table summarizes the performance of different catalysts in the synthesis of oxazolidinones from styrene (B11656) oxide and phenyl isocyanate.
| Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Al(salen)]₂O | 5 | 80 | 24 | >95 | acs.org |
| V⁺O(salen)EtOSO₃⁻ / TBAB | 2 / 2 | 80 | 5 | 98 (conv.) | rsc.org |
| Chromium(salphen) complex | 1.5 | 80 | 4 | 90 | whiterose.ac.uk |
| Tetraarylphosphonium Salt (TAPS) | 5 | 100 | 12 | 86 | acs.org |
| Squaramide / TBAB | 5 / 5 | 80 | 18 | 95 | researchgate.net |
| Triethylamine Hydroiodide | 10 | 100 | 12 | 96 | chemistryviews.org |
In pursuit of greener and more sustainable chemical processes, significant efforts have been directed towards developing solvent-free and metal-free protocols for oxazolidinone synthesis. Solvent-free (neat) reactions can increase reaction rates and simplify purification. chemistryviews.orgwhiterose.ac.uk However, in some cases, the reaction mixture may solidify, necessitating the use of a solvent like toluene (B28343) to ensure the reaction proceeds to completion. whiterose.ac.ukwhiterose.ac.uk
Metal-free organocatalysis avoids the risk of product contamination with residual metals, a critical consideration for pharmaceutical applications. researchgate.net Catalysts like triethylamine hydroiodide and binary systems of squaramides with halide salts are prime examples of this approach, enabling the efficient synthesis of oxazolidinones without the need for metal catalysts or solvents. chemistryviews.orgresearchgate.net These methods are considered among the most economical processes for synthesizing 2-oxazolidinones. chemistryviews.org
Palladium catalysis provides a powerful and versatile platform for the synthesis of complex heterocycles, including oxazolidinones, often under mild conditions. organic-chemistry.orgrsc.org These methods typically involve the formation of new carbon-heteroatom bonds through processes like nucleopalladation. acs.org
A notable strategy for forming functionalized heterocyclic systems is the palladium-catalyzed intramolecular aminohalogenation of alkenes. nih.govnih.gov This reaction involves the vicinal addition of a nitrogen nucleophile and a halogen across a double bond. For example, an unsaturated carbamate can undergo an aminopalladation step, followed by reaction with a chloride source (like CuCl₂) to forge the C-N and C-Cl bonds simultaneously. uwindsor.ca The resulting halo-functionalized intermediate can then be further manipulated or cyclize to form the oxazolidinone ring. The development of enantioselective versions of this reaction is a significant challenge due to competing background reactions and complex mechanistic pathways. nih.govscispace.com While this method is a powerful tool for creating substituted nitrogen heterocycles, its direct application to the synthesis of this compound would depend on the design of a suitable alkene precursor.
Palladium-Catalyzed Cyclizations
Intramolecular Carbometallation Pathways
Intramolecular carbometallation reactions represent a powerful tool for the synthesis of heterocyclic compounds, including oxazolidinone derivatives. These pathways involve the intramolecular addition of a carbon-metal bond across a carbon-carbon multiple bond, leading to the formation of a new ring system.
One notable approach involves the carbometallation of ynamides, which are N-alkynylamides. The presence of the electron-withdrawing oxazolidinone group on the nitrogen atom activates the alkyne for nucleophilic attack. For instance, ynamides bearing a chiral oxazolidinone moiety can undergo regio- and stereoselective carbocupration reactions. organic-chemistry.orgorganic-chemistry.org The vinylcopper species formed in this process can then be trapped with various electrophiles, allowing for the synthesis of highly functionalized and diastereomerically enriched enamides. organic-chemistry.orgresearchgate.net
More recently, iron-catalyzed dicarbofunctionalization reactions of chiral vinyl oxazolidinones have been developed. nih.govwikipedia.org This method allows for the stereoselective introduction of two new carbon groups across the double bond. For example, a three-component reaction involving a chiral vinyl oxazolidinone, an alkyl halide, and a Grignard reagent, catalyzed by an iron-bisphosphine complex, can produce C(sp³)-rich molecules with multiple contiguous stereocenters. researchgate.net Mechanistic studies suggest that these reactions may proceed through a stepwise radical carbometallation pathway. wikipedia.org
Table 1: Examples of Intramolecular Carbometallation Pathways This table is interactive and can be sorted by clicking on the column headers.
| Starting Material | Catalyst/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-alkynylamide (with chiral oxazolidinone) | Organocopper reagents | Functionalized enamide | High regio- and stereoselectivity | organic-chemistry.org |
| Chiral vinyl oxazolidinone | Iron(III) chloride/dcpe, Grignard reagent, alkyl halide | 1,2-dicarbofunctionalized oxazolidinone | High diastereoselectivity, radical pathway | nih.govresearchgate.net |
| Indole ynamides | Gold catalyst | Spirocyclic pyrrolidinoindolines | Intramolecular annulation | researchgate.net |
Cobalt-Catalyzed Cyclization of Alkenyl Carbamates
Cobalt-catalyzed reactions have emerged as a versatile and scalable method for the synthesis of cyclic carbamates, including oxazolidinones, from alkenyl carbamates. These reactions often proceed through a transition-metal hydrogen atom transfer (TM-HAT) and radical-polar crossover mechanism. google.comresearchgate.netrsc.org This approach is tolerant of a wide range of functional groups and can be used to form not only the common five-membered oxazolidinone rings but also larger six- to eight-membered cyclic carbamates. organic-chemistry.orgbeilstein-journals.org
The general mechanism involves the generation of a cobalt-hydride species in situ, which then adds to the alkene of the alkenyl carbamate in a Markovnikov-selective manner. This generates a carbon-centered radical that undergoes a radical-polar crossover to form a cationic alkylcobalt(IV) intermediate. Intramolecular attack of the carbamate's oxygen atom onto this electrophilic carbon center, followed by dealkylation, affords the cyclized oxazolidinone product. researchgate.netbeilstein-journals.org
In a related methodology, cobalt-catalyzed aerobic aminocyclization of unsaturated N-acyl sulfonamides can also be employed to generate lactam rings, a reaction that showcases the versatility of cobalt catalysis in forming nitrogen-containing heterocycles.
Table 2: Cobalt-Catalyzed Cyclization of Alkenyl Carbamates This table is interactive and can be sorted by clicking on the column headers.
| Substrate | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Alkenyl carbamate | Co(II) complex, silane, N-fluorocollidinium salt | Oxazolidinone | Good to excellent | researchgate.netbeilstein-journals.org |
| Alkenyl isourea | Co(II) complex, silane, N-fluorocollidinium salt | Imidazolidinone | Good to excellent | rsc.org |
| Unsaturated N-acyl sulfonamide | Co(salen) catalyst, t-BuOOH or air | N-sulfonyl lactam | Good |
Amide Alkene Hydroamidation Strategies
The direct addition of an N-H bond of an amide across an alkene, or hydroamidation, is an atom-economical method for the synthesis of N-functionalized heterocycles like oxazolidinones. A notable advancement in this area is the use of phosphazene superbases as catalysts for the intramolecular hydroamidation of unactivated alkenes. organic-chemistry.org
This methodology has been successfully applied to the synthesis of various cyclic amides, including oxazolidinones, from the corresponding amide alkene precursors. beilstein-journals.org The reaction is believed to proceed via deprotonation of the amide N-H by the phosphazene base, generating a reactive amide anion. This anion then undergoes an intramolecular Michael addition to the alkene, followed by protonation to yield the cyclized product. beilstein-journals.org The process exhibits good functional group tolerance and provides access to a range of heterocyclic structures. organic-chemistry.org
In addition to base-catalyzed methods, gold catalysts have also been shown to facilitate the hydroamination of alkenes with nucleophiles such as oxazolidinone and related cyclic ureas. These reactions can proceed with high regioselectivity, typically following Markovnikov's rule.
N-Functionalization of Oxazolidinones
The nitrogen atom of the oxazolidinone ring can be readily functionalized, most commonly through N-arylation reactions. These reactions are crucial for the synthesis of a wide array of biologically active compounds.
N-Arylation Methods
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the N-arylation of 2-oxazolidinones. The Buchwald-Hartwig amination protocol, in particular, has been adapted for this purpose. The reaction typically involves the coupling of 2-oxazolidinone (B127357) with an aryl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The choice of ligand is critical to the success of the reaction. For electron-withdrawing aryl bromides, a combination of Pd(OAc)₂ and dppf has been shown to be effective. For neutral or electron-rich aryl bromides, a catalyst system composed of Pd₂(dba)₃ and a more sterically demanding ligand such as Xantphos often gives superior results. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is also a key parameter.
Table 3: Palladium-Catalyzed N-Arylation of 2-Oxazolidinone This table is interactive and can be sorted by clicking on the column headers.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzonitrile | Pd(OAc)₂ | dppf | NaOtBu | Toluene | Good | |
| 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | Good | |
| Aryl Chlorides | Pd₂(dba)₃ | Biaryl phosphine | Cs₂CO₃ or K₃PO₄ | - | Good |
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-catalyzed methods, particularly for the coupling of heteroaryl halides. Recent advancements have led to the development of highly efficient copper-catalyzed methods for the N-arylation of oxazolidinones that proceed under mild conditions.
One particularly effective system employs N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a ligand for the copper-catalyzed coupling of oxazolidinones with (hetero)aryl iodides at room temperature. This method exhibits excellent chemoselectivity, allowing for the selective arylation of an aryl iodide in the presence of an aryl bromide. The reaction tolerates a wide array of functional groups and can be used to synthesize a diverse library of N-arylated oxazolidinones. Another effective ligand for this transformation is (±)-trans-1,2-diaminocyclohexane.
Table 4: Copper-Catalyzed N-Arylation of 2-Oxazolidinone This table is interactive and can be sorted by clicking on the column headers.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| (Hetero)aryl Iodide | CuI / BPMO | t-BuOK | DMSO | Room Temp. | Excellent | |
| Aryl Iodide | CuI / (±)-trans-1,2-diaminocyclohexane | K₃PO₄ | Dioxane | 110 °C | Excellent | |
| Aryl Bromide | CuI / DMEDA | K₂CO₃ | - | - | Good |
Ligand Design and Optimization for N-Arylation
The N-arylation of oxazolidinones, a crucial transformation for synthesizing various biologically active compounds, is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-type reactions. nih.govrsc.orgwikipedia.org The design and optimization of ligands are paramount for the success of these reactions, influencing catalyst stability, activity, and substrate scope. uwindsor.ca
For palladium-catalyzed N-arylations, ligand choice is critical and often depends on the electronic properties of the aryl halide. organic-chemistry.org Early developments utilized bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), which proved effective for coupling oxazolidinones with electron-deficient aryl bromides. organic-chemistry.org However, for electron-neutral or electron-rich aryl halides, more robust ligand systems are necessary. Bulky, electron-rich biaryl phosphine ligands, a hallmark of modern Buchwald-Hartwig amination, have shown significant success in expanding the reaction scope to include challenging substrates like aryl chlorides. wikipedia.orguwindsor.caresearchgate.net For instance, ligands such as Xantphos have been used with Pd₂(dba)₃ to successfully couple a wider range of aryl bromides with 2-oxazolidinone. organic-chemistry.org The steric hindrance provided by these ligands is believed to facilitate the reductive elimination step, which is often rate-limiting. wikipedia.org
In copper-catalyzed N-arylation (Ullmann condensation), the development of effective ligands has transformed the traditionally harsh reaction conditions into milder, more versatile processes. researchgate.net Bidentate N,N'-donor ligands have emerged as particularly effective. For example, N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as a highly efficient ligand for the copper-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides at room temperature. organic-chemistry.orgacs.org This ligand promotes high chemoselectivity, allowing for the differentiation between aryl iodides and bromides, and demonstrates excellent functional group tolerance. organic-chemistry.orgacs.org Mechanistic insights suggest that such ligands enhance the solubility of the copper salt and stabilize the active Cu(I) species, thereby boosting catalytic efficiency. researchgate.net In some cases, particularly with highly reactive arylating agents like diaryliodonium salts, copper-catalyzed N-arylation of oxazolidinones can proceed efficiently even without a ligand. rsc.orgchemrxiv.orgresearchgate.net
The table below summarizes the performance of different ligand/catalyst systems in the N-arylation of 2-oxazolidinone.
Table 1: Comparison of Catalyst Systems for N-Arylation of 2-Oxazolidinone
| Catalyst System | Aryl Halide Type | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂ / dppf | Electron-deficient Aryl Bromide | NaOtBu | Toluene | 120°C | Good | organic-chemistry.org |
| Pd₂(dba)₃ / Xantphos | Electron-neutral/rich Aryl Bromide | NaOtBu | Toluene | 120°C | Good | organic-chemistry.org |
| CuI / 1,2-diaminocyclohexane | Aryl Bromide/Iodide | K₂CO₃ | Dioxane | Reflux | Excellent | researchgate.net |
| CuI / BPMO | (Hetero)aryl Iodide | t-BuOK | DMSO | Room Temp | Excellent | organic-chemistry.org |
| Copper Catalyst | Diaryliodonium Salt | - | - | - | Good-Excellent | rsc.orgchemrxiv.org |
N-Acylation Procedures
N-acylated oxazolidinones are pivotal intermediates in organic synthesis, most notably as chiral auxiliaries in asymmetric reactions. chemistryviews.orgsemanticscholar.org The synthesis of these compounds can be achieved through various methods.
Acyl Chloride and Anhydride (B1165640) Mediated Acylation
The classical and most widely used method for the N-acylation of oxazolidinones involves their reaction with acyl chlorides or anhydrides. semanticscholar.orgthieme-connect.com Due to the relatively low nucleophilicity of the oxazolidinone nitrogen, the reaction typically requires activation. semanticscholar.org This is commonly achieved by deprotonation with a strong base, such as n-butyllithium, to form a highly nucleophilic lithium amide, which then readily reacts with the acylating agent. wikipedia.org
However, simplified procedures have been developed to avoid the use of pyrophoric organolithium bases. One such method employs triethylamine as the base in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). thieme-connect.com This approach is effective for a wide range of oxazolidinones with various acyl chlorides and anhydrides at room temperature. thieme-connect.com Alternatively, Lewis acids like zinc chloride (ZnCl₂) can promote the N-acylation of oxazolidinones with carboxylic acid anhydrides under solvent-free conditions. semanticscholar.orgresearchgate.net Heteropolyacids have also been reported as effective catalysts for this transformation. sciforum.net
Direct N-Acylation using Aldehydes and Amides
More modern and atom-economical approaches involve the direct N-acylation of oxazolidinones using aldehydes or amides, circumventing the need to pre-form reactive acylating agents like acyl chlorides. chemistryviews.orgrsc.org
Oxidative N-acylation using aldehydes has been successfully achieved using N-heterocyclic carbene (NHC) catalysis in the presence of an oxidant. chemistryviews.org This method allows for the acylation of oxazolidinones with a broad range of aldehydes in good to excellent yields under mild conditions, often using air as the terminal oxidant. chemistryviews.org Another approach utilizes Shvo's catalyst, a ruthenium complex, to facilitate the direct N-acylation of oxazolidinones with aldehydes at elevated temperatures. rsc.orgreading.ac.uk Copper-catalyzed systems have also been developed for the aerobic oxidative acylation of amides with alcohols, where the alcohol is first oxidized in situ to an aldehyde, which then acylates the amide. rsc.org This method has been successfully applied to the synthesis of chiral N-acyloxazolidinones. rsc.org
Microwave-Assisted N-Acylation
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and N-acylation is no exception. This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. sciforum.netmdpi.comsemanticscholar.org Microwave-assisted synthesis has been effectively used for the condensation of sulfonamides with previously acylated oxazolidinones, demonstrating the efficiency of this method in multistep syntheses. sciforum.netmdpi.com The rapid and uniform heating provided by microwaves can enhance the rate of the acylation reaction, making it a valuable method for the efficient preparation of N-acylated oxazolidinone derivatives. sciforum.netmdpi.comacs.org
Stereoselective Synthesis of Oxazolidinone Scaffolds
The utility of oxazolidinones, particularly in asymmetric synthesis, is intrinsically linked to the availability of enantiomerically pure scaffolds.
Chiral Pool Synthesis Approaches
A highly effective and common strategy for obtaining chiral oxazolidinones is to utilize the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products. uvic.casci-hub.se α-Amino acids are the most prominent starting materials for this purpose. sci-hub.sesantiago-lab.compitt.edu
The synthesis typically begins with the reduction of a natural or unnatural α-amino acid to its corresponding chiral 1,2-amino alcohol. sci-hub.se This reduction is often accomplished using reagents like lithium aluminum hydride or a combination of sodium borohydride (B1222165) and iodine. sci-hub.se The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This cyclization can be achieved by reacting the amino alcohol with phosgene or safer phosgene equivalents, such as diethyl carbonate or carbonyldiimidazole (CDI). sci-hub.sesantiago-lab.com This approach provides straightforward access to a wide variety of chiral oxazolidinones, with the stereochemistry at the 4-position dictated by the choice of the starting amino acid. uvic.casantiago-lab.com For example, (L)-valine and (L)-phenylalanine are commonly used to produce the corresponding (S)-4-isopropyl- and (S)-4-benzyl-2-oxazolidinones, which are widely used as Evans auxiliaries. sci-hub.sesantiago-lab.com
Table 2: Common Chiral Oxazolidinones Derived from Amino Acids
| Starting Amino Acid | Corresponding 1,2-Amino Alcohol | Resulting Chiral Oxazolidinone |
| (L)-Valine | (L)-Valinol | (S)-4-(1-Methylethyl)-2-oxazolidinone |
| (L)-Phenylalanine | (L)-Phenylalaninol | (S)-4-(Phenylmethyl)-2-oxazolidinone |
| (L)-Tryptophan | (L)-Tryptophanol | (S)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone |
| (L)-Leucine | (L)-Leucinol | (S)-4-(2-Methylpropyl)-2-oxazolidinone |
Other chiral pool starting materials and more complex stereoselective strategies have also been developed. For instance, rhodium-catalyzed asymmetric ring-opening of oxabicyclic alkenes with sodium cyanate (B1221674) provides a domino sequence to generate chiral oxazolidinones with well-defined trans stereochemistry. acs.orgnih.gov Additionally, combining asymmetric aldol (B89426) reactions with a modified Curtius protocol offers an efficient route to 4,5-disubstituted oxazolidin-2-one scaffolds. mdpi.comnih.gov
Asymmetric Catalysis in Oxazolidinone Synthesis
The synthesis of chiral oxazolidinones is a significant focus in organic chemistry due to their roles as chiral auxiliaries and as core structural motifs in pharmaceutically active compounds. rsc.org Asymmetric catalysis provides an efficient and direct route to these valuable molecules, circumventing the need for chiral starting materials or resolution of racemic mixtures. rsc.org Both organocatalysis and transition metal catalysis have emerged as powerful strategies for the enantioselective construction of the oxazolidinone ring.
Organocatalytic Enantioselective Routes
Organocatalysis has become an increasingly important tool for the asymmetric synthesis of oxazolidinones, offering a metal-free alternative to traditional methods. These reactions often rely on the activation of substrates through the formation of transient, chiral intermediates with the catalyst.
A notable approach involves the formal [3+2] cycloaddition of γ-hydroxy-α,β-unsaturated carbonyl compounds with isocyanates, catalyzed by cinchona-alkaloid-derived aminothiourea catalysts. acs.org In one study, this method yielded chiral 2-oxazolidinones with a fascinating feature: the ability to switch the enantioselectivity of the product by simply changing the order of reactant addition, without altering the catalyst, substrates, or solvent. acs.orgnih.gov This procedure-controlled enantioselectivity switch highlights the subtle, non-covalent interactions that govern the reaction pathway. acs.org
Another powerful organocatalytic strategy is the asymmetric aldol reaction. For instance, a thiourea (B124793) catalyst has been used for the reaction between an isocyanatomalonate diester and various aldehydes to produce chiral 4-carboxyl oxazolidinones. acs.org These products are valuable as they are equivalent to β-hydroxy-α-amino acids, which are important structural units in biologically active molecules. acs.org The scope of this reaction is broad, accommodating both aryl and branched alkyl aldehydes. acs.org
Formal asymmetric aminohydroxylation of enones has also been achieved using organocatalysis, proceeding through an aziridination followed by a double SN2 sequence to afford 4,5-disubstituted oxazolidinones in good yields and with excellent stereoselectivities. rsc.org Organocatalytic methods have also been applied to the synthesis of the antibiotic linezolid, featuring highly enantioselective aldol and Beckman rearrangement reactions as key steps. nih.gov
| Catalyst Type | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cinchona-Alkaloid Aminothiourea | Formal [3+2] Cycloaddition | γ-hydroxy-α,β-unsaturated carbonyls + isocyanate | Chiral 2-Oxazolidinones | Procedure-dependent switch | acs.org |
| Thiourea | Asymmetric Aldol Reaction | Isocyanatomalonate diester + aldehydes | Chiral 4-Carboxyl Oxazolidinones | Not specified | acs.org |
| Not specified | Formal Asymmetric Aminohydroxylation | Enones | 4,5-Disubstituted Oxazolidinones | Excellent | rsc.org |
| Not specified | Asymmetric Aldol & Beckman Rearrangement | Not specified | Linezolid analogues | High enantio- and diastereoselectivity | nih.gov |
Transition Metal-Catalyzed Asymmetric Cyclizations
Transition metal catalysis offers a direct and efficient pathway to chiral oxazolidinones, often through the asymmetric hydrogenation of prochiral oxazolone (B7731731) precursors. acs.org This method is attractive for its atom economy and operational simplicity.
Ruthenium and Nickel complexes have proven particularly effective. A Ru(II)-NHC (N-heterocyclic carbene) catalyst system has been developed for the asymmetric hydrogenation of 2-oxazolones, providing a range of optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields (up to 99%). rsc.org This method tolerates a variety of functional groups and has been successfully scaled up. rsc.org
More recently, an earth-abundant and inexpensive nickel-based catalytic system has been developed for the same transformation. acs.org This Ni-catalyzed asymmetric hydrogenation of 2-oxazolones proceeds with high yields (95–99%) and outstanding enantioselectivities (97% to >99% ee) for a broad scope of substrates. acs.orgacs.org The protocol demonstrates high efficiency, with gram-scale synthesis achievable at low catalyst loadings. acs.org
Palladium catalysis has also been employed in the asymmetric synthesis of oxazolidinones. One method involves a Pd-catalyzed [3+2] annulation of vinylethylene carbonates with sulfinylanilines, which provides access to chiral thio-oxazolidinones with high enantio- and diastereoselectivity. researchgate.net Another palladium-catalyzed approach is the ring-opening cyclization of 2-vinylaziridines with carbon dioxide, which yields 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org Furthermore, Rhodium catalysts have been used in domino reactions of oxabicyclic alkenes with sodium cyanate to form complex oxazolidinone scaffolds. beilstein-journals.org
| Metal Catalyst | Reaction Type | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Nickel | Asymmetric Hydrogenation | 2-Oxazolones | Chiral 2-Oxazolidinones | 95-99% | 97% to >99% | acs.orgacs.org |
| Ruthenium(II)-NHC | Asymmetric Hydrogenation | 2-Oxazolones | 4-Substituted 2-Oxazolidinones | up to 99% | up to 96% | rsc.org |
| Palladium | [3+2] Annulation | Vinylethylene carbonates + Sulfinylanilines | Chiral Thio-oxazolidinones | High | High | researchgate.net |
| Palladium | Ring-opening Cyclization | 2-Vinylaziridines + CO₂ | 5-Vinyloxazolidinones | High | High Stereoselectivity | organic-chemistry.org |
| Rhodium | Domino ARO/Cyclization | Oxabicyclic alkenes + Sodium cyanate | Oxazolidinone scaffolds | Variable | Variable | beilstein-journals.org |
Control of Regio- and Diastereoselectivity in Ring-Forming Reactions
Achieving control over regio- and diastereoselectivity is paramount in the synthesis of substituted oxazolidinones, as the biological activity and chemical utility of these compounds are intrinsically linked to their three-dimensional structure. The stereochemical outcome of ring-forming reactions can be influenced by a variety of factors, including substrate structure, catalyst choice, and reaction conditions.
In (4+3) cycloaddition reactions between chiral oxazolidinone-substituted oxyallyls and unsymmetrical furans, the substitution pattern on the furan (B31954) is a critical tool for controlling stereochemistry. nih.govacs.org For example, cycloadditions with monosubstituted furans tend to favor endo-I products, whereas 2,3- and 2,5-disubstituted furans favor the formation of endo-II stereoisomers. nih.gov This control is attributed to a balance of stabilizing edge-to-face interactions and destabilizing steric clashes in the transition state. nih.govacs.org The regioselectivity is also strongly directed by the position of substituents on the furan ring. nih.gov
The acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is another strategy where stereocontrol is crucial. acs.orgacs.org The reaction proceeds effectively to generate 2-amino ethers, with the stereochemical outcome consistent with an SN2-like mechanism involving an inversion of configuration. acs.org The nature of the alcohol (primary, secondary, or tertiary) and the substitution pattern on the aziridine (B145994) significantly influence the diastereoselectivity of the product and can also affect whether addition, elimination, or epimerization occurs. acs.orgacs.org
| Reaction Type | Key Control Element | Observed Selectivity | Rationale/Mechanism | Reference |
|---|---|---|---|---|
| (4+3) Cycloaddition | Furan substitution pattern | Control of endo-I vs. endo-II stereochemistry and syn vs. anti regiochemistry | Balance of steric hindrance and stabilizing π-stacking interactions in the transition state | nih.govacs.org |
| Ring-opening of fused aziridines | Nature of alcohol nucleophile (1°, 2°, 3°) | High diastereoselectivity with 1° and 2° alcohols; epimerization/elimination with 3° alcohols | SN2-like mechanism with inversion of configuration; steric hindrance from tertiary alcohols disfavors addition | acs.orgacs.org |
| Nazarov Cyclization | Chiral oxazolidinone auxiliary | Complete control over torquoselectivity | Allylic strain-driven stereoinduction, rather than a coplanar transition state | nih.gov |
| Aziridine + CO₂ Cycloaddition | Fe-iminopyridine catalyst | Regioselective formation of 5-carbonyl substituted oxazolidinones | Catalyst-substrate interaction directs the regiochemical outcome | acs.org |
| Aldol Reaction | Metal enolate (e.g., Boron, Zirconium) | High erythro-threo diastereoselection | Formation of a rigid, chelated transition state | researchgate.net |
Mechanistic Investigations of Oxazolidinone Formation
The synthesis of the oxazolidinone core can proceed through various routes, with modern computational and experimental techniques providing deep insights into the underlying mechanisms.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces for the formation of oxazolidinone rings. One well-studied pathway is the reaction of epoxides with isocyanates, such as chlorosulfonyl isocyanate (CSI). beilstein-journals.org
DFT calculations at the M06-2X/6-31+G(d,p) level of theory have shown that the cycloaddition of CSI to an epoxide likely proceeds via an asynchronous concerted mechanism. beilstein-journals.org This means the ring-opening of the epoxide, the nucleophilic attack of the isocyanate nitrogen, and the attack of the isocyanate oxygen occur in a single, albeit asynchronous, step. beilstein-journals.org
For the reaction between an epoxide and CSI, two primary transition states are considered, corresponding to the nucleophilic attack of the nitrogen on either of the two epoxide carbons. The calculations indicate a significant energetic preference for attack at the less substituted carbon of the epoxide. beilstein-journals.org The inclusion of solvent effects, for instance using the Polarizable Continuum Model (PCM), is crucial for obtaining results that align with experimental observations. beilstein-journals.org
Table 1: Calculated Free Energy of Activation for Oxazolidinone Formation
| Reactants | Transition State | Calculated Free Energy of Activation (kcal/mol) in DCM | Reference |
|---|---|---|---|
| Epoxide + Chlorosulfonyl Isocyanate | TS1 (Attack on C2) | 26.7 | beilstein-journals.org |
| Epoxide + Chlorosulfonyl Isocyanate | TS1' (Attack on C1) | 44.1 | beilstein-journals.org |
Data derived from computational studies on a model system.
These computational models provide a foundational understanding of the electronic and steric factors that govern the regioselectivity and energy barriers of oxazolidinone ring formation.
In syntheses involving multiple steps, such as the formation of oxazolidinones from amines, CO2, and haloalkanes, intermediates like carbamate salts can be detected using techniques like in situ high-pressure FT-IR spectroscopy. researchgate.net Isotope labeling studies, for example using deuterated reagents, can also help trace the origin of specific atoms in the final product and confirm proposed pathways. researchgate.net The formation of a carbamate intermediate from the reaction of an amine with CO2 has been identified as a driving force in some oxazolidinone syntheses. researchgate.net
Role of this compound in Subsequent Chemical Transformations
The this compound molecule can participate in a variety of chemical transformations, leveraging the reactivity of both the oxazolidinone structure and the cyanoethyl side chain.
A significant area of research involving oxazolidinone derivatives is their use as chiral auxiliaries that facilitate intramolecular N-to-S acyl transfer reactions. This process is particularly relevant for derivatives where the nitrogen is part of a system that includes a pendant thiol group, such as in cysteine-derived oxazolidinones. nih.gov This reaction allows for the mild conversion of stable amides into more synthetically versatile thioesters. acs.orgresearchgate.net
The mechanism of this transfer is thermodynamically challenging and relies on the destabilization of the scissile amide bond. nih.gov In N-acyloxazolidinones, the exocyclic amide bond is twisted out of planarity, which raises its ground-state energy and lowers the activation barrier for the intramolecular attack by the thiol. nih.govcore.ac.uk
This N-to-S acyl transfer strategy has been successfully applied in a range of asymmetric transformations, including:
Aldol reactions nih.gov
Michael additions nih.gov
α-Alkylations, brominations, and azidations nih.gov
The resulting thioesters are valuable intermediates that can be used in peptide synthesis or palladium-mediated cross-coupling reactions to form noncanonical amino acids and other complex chiral structures. nih.govdigitellinc.com
The 2-cyanoethyl group (-CH2CH2CN) is a versatile functional handle. It is widely used as a protecting group for phosphates in the solid-phase synthesis of oligonucleotides due to its stability under acidic and neutral conditions and its facile removal via β-elimination under mild basic conditions. nih.govttu.ee
While the cyanoethyl group in this compound is typically installed rather than used as a cyanating agent itself, understanding cyanation chemistry provides context for its potential reactions. Modern cyanation methods often employ less toxic cyanide sources than traditional reagents. scielo.brresearchgate.net For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is used as an electrophilic cyanide source in rhodium-catalyzed reactions. researchgate.net
The cyano group itself can be transformed into a variety of other functional groups. For example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. In the context of this compound, such transformations would modify the side chain, leading to new derivatives with altered properties. The acrylonitrile (B1666552) generated during the deprotection of cyanoethyl groups is known to be reactive and can lead to the cyanoethylation of nucleophilic sites on other molecules. nih.gov This highlights the potential for the cyanoethyl group to participate in Michael-type addition reactions under basic conditions.
Research into the stereoselective synthesis of α-linked sialosides has utilized a cyanoethyl ester to protect the C-1 carboxylic acid functionality of a sialyl donor. researchgate.netresearchgate.net This use demonstrates the electron-withdrawing nature of the group and its influence on the reactivity and stereoselectivity of nearby reaction centers. researchgate.net
Influence of Substituent Effects on Reactivity and Selectivity
Steric and Electronic Effects of the Cyanoethyl Moiety
The N-(2-cyanoethyl) substituent on the oxazolidinone ring exerts both steric and electronic effects that can influence the reactivity and selectivity of reactions involving the oxazolidinone core.
Electronic Effects:
The cyano group (-C≡N) is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the nature of the triple bond. studypug.com This electron-withdrawing nature is transmitted through the ethyl chain to the nitrogen atom of the oxazolidinone ring. This effect can be described by two components: the inductive effect (-I) and the mesomeric or resonance effect (-M). studypug.comallen.in
The inductive effect involves the polarization of sigma bonds, where the electronegative cyano group pulls electron density away from the adjacent atoms. studypug.com The mesomeric effect involves the delocalization of pi electrons through resonance. For a cyano group, this effect further withdraws electron density from the system it is attached to. studypug.comallen.in
The consequence of this electron withdrawal is a decrease in the electron density on the nitrogen atom of the oxazolidinone ring. This can have several implications for the reactivity of the oxazolidinone:
Acidity of N-H (if applicable): In unsubstituted or C5-substituted oxazolidinones, the N-H proton becomes more acidic, facilitating deprotonation to form the corresponding anion.
Nucleophilicity of the Nitrogen: The nucleophilicity of the nitrogen atom is reduced, which can affect N-alkylation or N-acylation reactions if the cyanoethyl group were to be introduced after such steps.
Stability of the Oxazolidinone Ring: The electron-withdrawing nature of the substituent can influence the stability of the oxazolidinone ring towards nucleophilic attack and ring-opening reactions.
In the context of reactions at the oxazolidinone carbonyl group, the electronic nature of the N-substituent can modulate the electrophilicity of the carbonyl carbon.
Steric Effects:
The 2-cyanoethyl group is a relatively small and flexible alkyl chain, which may not impose significant steric hindrance for reactions at the oxazolidinone ring, particularly at the C5 position. However, its presence can influence the approach of bulky reagents. The linear geometry of the cyano group itself minimizes its steric profile at the terminus of the chain.
Conformational Analysis and its Impact on Reaction Outcomes
The three-dimensional conformation of this compound plays a crucial role in determining the stereochemical outcome of reactions, particularly those involving the chiral centers of the oxazolidinone ring when it is used as a chiral auxiliary. The oxazolidinone ring itself has a relatively rigid five-membered structure, which limits the number of accessible conformations.
The conformational preferences of N-acyl oxazolidinones, which are structurally related to N-alkyl substituted oxazolidinones, have been studied to understand the basis of stereoselectivity in reactions such as aldol additions. scielo.org.mx In these systems, two main conformations are considered: syn and anti with respect to the orientation of the substituent on the nitrogen and the C5-substituent of the oxazolidinone ring.
For N-enoyl oxazolidinones, computational studies have shown that the anti-s-cis conformation is often the most stable. scielo.org.mx In this conformation, the enoyl group is oriented away from the C4 substituent of the chiral auxiliary, minimizing steric interactions. This preferred conformation dictates the facial selectivity of nucleophilic attack on the enoyl system.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lithium aluminum hydride |
| Raney nickel |
| Palladium black |
| Platinum dioxide |
| Sodium borohydride |
| Cobalt(II) chloride |
| Diisopropylaminoborane |
| Lithium borohydride |
| Hydrochloric acid |
| Sodium hydroxide (B78521) |
| Nitrile ylide |
| Nitrile oxide |
| Isoxazoline |
Applications of N 2 Cyanoethyl Oxazolidinone in Asymmetric Synthesis
N-(2-Cyanoethyl)oxazolidinone as a Chiral Auxiliary
While the utility of oxazolidinones as chiral auxiliaries is a cornerstone of modern asymmetric synthesis, the specific characteristics and applications of the N-(2-cyanoethyl) derivative are not documented. The following subsections are based on the general principles of oxazolidinone auxiliaries, but it is critical to note the absence of specific data for the compound .
Design Principles for Oxazolidinone-Based Chiral Auxiliaries
Oxazolidinone-based chiral auxiliaries are designed to provide a rigid and predictable stereochemical environment. The core principle lies in the temporary attachment of this chiral molecule to a prochiral substrate. The steric bulk of the substituent at the C4 position of the oxazolidinone ring is crucial for directing the approach of incoming reagents from the less hindered face of the enolate intermediate. This facial bias is the key to achieving high diastereoselectivity in subsequent reactions. The oxazolidinone ring itself, being planar and rigid, helps to lock the conformation of the attached acyl group, further enhancing stereocontrol.
Attachment and Detachment Strategies for the Chiral Auxiliary
The successful application of a chiral auxiliary relies on its efficient attachment to the substrate and its subsequent clean removal without disturbing the newly formed stereocenters.
Acylation to Form N-Acyloxazolidinone Derivatives
The attachment of an acyl group to the nitrogen atom of the oxazolidinone is a standard procedure. Typically, the oxazolidinone is deprotonated with a strong base, such as n-butyllithium, to form a lithium amide. This nucleophilic nitrogen then reacts with an acyl chloride or anhydride (B1165640) to form the desired N-acyloxazolidinone.
Mild Cleavage and Recovery of the Auxiliary
After the stereoselective transformation, the chiral auxiliary must be removed under mild conditions to avoid racemization or decomposition of the product. Common methods for the cleavage of N-acyloxazolidinones include hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide to yield the carboxylic acid, reduction with lithium borohydride (B1222165) to afford the corresponding alcohol, or conversion to a Weinreb amide. A significant advantage of this class of auxiliaries is their high recovery rate, allowing for their reuse.
Diastereoselective Alkylation Reactions
The N-acyloxazolidinone can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a stable (Z)-enolate. This enolate is then alkylated with an electrophile, such as an alkyl halide. The steric hindrance provided by the substituent on the chiral auxiliary directs the electrophile to attack from the opposite face, resulting in a high degree of diastereoselectivity.
Asymmetric Aldol (B89426) Additions
In asymmetric aldol additions, the N-acyloxazolidinone is converted to a boron or titanium enolate. This enolate then reacts with an aldehyde to form a β-hydroxy carbonyl compound. The stereochemical outcome of the reaction is controlled by the formation of a rigid, six-membered Zimmerman-Traxler transition state, where the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions. This leads to the predictable formation of one major diastereomer.
Despite a comprehensive search for scientific literature, there is insufficient information available to generate a detailed and scientifically accurate article specifically on the chemical compound “this compound” that adheres to the provided outline.
The available research extensively covers the use of various other N-acyloxazolidinones as chiral auxiliaries in a wide range of asymmetric syntheses. This body of work details their application in reactions such as boron-mediated aldol reactions, magnesium salt-catalyzed anti-aldol reactions, diastereoselective Michael additions, and asymmetric Diels-Alder cycloadditions. The stereochemical outcomes of these reactions are well-documented and are primarily influenced by the substituents on the chiral oxazolidinone ring and the nature of the N-acyl group.
However, specific studies detailing the synthesis, application, and the precise role of the N-(2-cyanoethyl) substituent on the oxazolidinone auxiliary in controlling the stereoselectivity of the requested reactions could not be located. Consequently, it is not possible to provide a thorough and accurate discussion on the specific topics outlined in the user's request, including its role in stereocontrolled C-C and C-X bond formation and its application in complex molecule synthesis, without resorting to speculation.
Therefore, the requested article focusing solely on “this compound” cannot be generated at this time due to a lack of specific research data.
Application in Complex Molecule Synthesis
Intermediates for Polyketide Synthesis
There is no available research literature demonstrating the use of this compound as a chiral auxiliary in aldol reactions or other carbon-carbon bond-forming reactions for the synthesis of polyketide intermediates. While other N-acyloxazolidinones are extensively used to control stereochemistry in the formation of β-hydroxy carbonyl moieties, which are fundamental building blocks of polyketides, no such examples have been reported for the N-(2-cyanoethyl) derivative.
Derivatization and Structural Modification of N 2 Cyanoethyl Oxazolidinone for Specific Research Applications
Synthesis of Substituted N-(2-Cyanoethyl)oxazolidinone Analogues
The synthesis of substituted this compound analogues can be achieved through various synthetic routes, often involving the initial construction of a functionalized oxazolidin-2-one core followed by N-alkylation with acrylonitrile (B1666552), or by building the substituted ring system from appropriately chosen precursors.
One common strategy involves the reaction of amino alcohols with agents like phosgene (B1210022) or their equivalents to form the oxazolidinone ring. bioorg.org The choice of the starting amino alcohol dictates the substitution pattern on the resulting heterocyclic ring. For instance, enantiomerically pure substituted oxazolidin-2-ones can be prepared from chiral aziridines, which undergo regioselective ring-opening and subsequent intramolecular cyclization. bioorg.org This method allows for the introduction of various functional groups at the C5 position of the oxazolidinone ring. bioorg.org Once the substituted oxazolidinone is formed, the N-(2-cyanoethyl) group can be introduced via a Michael addition to acrylonitrile.
Another approach involves the use of carbon dioxide (CO2) as a C1 source for the cyclization of amino alcohols, offering a more environmentally benign alternative to phosgene-based methods. nih.gov This can be facilitated by dehydrating agents to drive the formation of N-unsubstituted five-, six-, and seven-membered cyclic carbamates, which can then be alkylated. nih.gov
The table below summarizes key strategies for synthesizing substituted oxazolidinone analogues.
| Starting Material | Cyclization Reagent | Key Features | Reference |
| Chiral Aziridine-2-methanols | Phosgene | One-step synthesis of N-substituted 4-(chloromethyl)oxazolidinones in high yields. | bioorg.org |
| Chiral Aziridine-2-carboxylates | Methyl Chloroformate | One-pot synthesis of 5-functionalized oxazolidin-2-ones with retention of configuration. | bioorg.org |
| Amino Alcohols | Propanephosphonic acid anhydride (B1165640) (T3P) / CO2 | Access to N-unsubstituted cyclic carbamates under mild conditions, suitable for further functionalization. | nih.gov |
| Amino Alcohols / Urea | Microwave Irradiation | Rapid synthesis of oxazolidin-2-ones in a chemical paste medium. | organic-chemistry.org |
Functionalization at Different Ring Positions (e.g., C4, C5)
Targeted functionalization at the C4 and C5 positions of the oxazolidinone ring is crucial for tailoring the molecule's steric and electronic properties. The substituents at these positions can influence the compound's reactivity, chirality, and utility as a chiral auxiliary or a building block in synthesis.
Syntheses starting from chiral aziridines are particularly effective for introducing functionality at these positions. For example, enantiomerically pure aziridine-2-carboxylic acid esters can be converted into 5-substituted 2-oxazolidinones. bioorg.org Similarly, various aziridine-2-methanols can serve as precursors for 4-substituted oxazolidinones. bioorg.org These methods provide reliable access to chiral, non-racemic oxazolidinones with diverse substituents such as chloromethyl, acyl, and other functional groups at the C4 or C5 position. bioorg.orgbioorg.org
The functional groups introduced at the C4 and C5 positions can then serve as handles for further chemical transformations, expanding the molecular diversity of accessible this compound derivatives.
Incorporation into Polymeric Materials
The oxazolidinone ring is a robust heterocyclic structure that can be incorporated into polymer backbones to create materials with desirable thermal and mechanical properties.
The synthesis of monomers suitable for polymerization is the first step in creating polyoxazolidinones (POxa). A recent approach involves the synthesis of high molar mass POxa through the ring-opening metathesis polymerization (ROMP) of oxazolidinone-fused cyclooctenes. chemrxiv.org This chain-growth polymerization method allows for the creation of chemically recyclable polymers with tunable properties. chemrxiv.org The synthesis of these monomers involves creating a bicyclic structure where the oxazolidinone ring is fused to a larger, strained ring system amenable to ROMP.
Polyoxazolidinones are emerging as a novel class of high-performance thermoplastics (HPTs). rsc.org These materials are sought after for applications in demanding environments like aviation and electronics due to their excellent chemical resistance and mechanical strength at high temperatures. rsc.org
POxa polymers exhibit high thermal stability, with decomposition temperatures often exceeding 380°C. chemrxiv.org A key advantage of POxa is the potential for improved sustainability compared to traditional HPTs. Techno-economic and life-cycle assessments suggest that fossil-based POxa production can reduce greenhouse gas emissions by 34–45% compared to reference HPTs like polyetherimide and polyethersulfone. rsc.org Furthermore, the synthesis of POxa may be more cost-effective, with a potential price reduction of 26–35% compared to these established materials. rsc.org The development of chemically recyclable POxa further enhances their environmental profile, contributing to a more circular polymer economy. chemrxiv.org
The table below compares key metrics for Polyoxazolidinone (POX) against other high-performance thermoplastics.
| Polymer | Greenhouse Gas Emissions Reduction (vs. References) | Potential Price Reduction (vs. References) | Key Properties | Reference |
| Polyoxazolidinone (POX) | 34–45% | 26–35% | High thermal stability, chemical recyclability, cost-competitive. | chemrxiv.orgrsc.org |
| Polyetherimide (PEI) | Reference | Reference | High-performance thermoplastic. | rsc.org |
| Polyethersulfone (PES) | Reference | Reference | High-performance thermoplastic. | rsc.org |
Use in Glycosylation Chemistry
In the field of carbohydrate chemistry, the stereoselective synthesis of glycosidic bonds is a significant challenge. The oxazolidinone ring system has proven to be an invaluable tool, acting as a powerful protecting and directing group to control the stereochemical outcome of glycosylation reactions, particularly in the complex area of sialic acid chemistry.
The synthesis of α-sialosides is notoriously difficult due to the stereoelectronic properties of sialic acid donors. The formation of a 4-O,5-N-oxazolidinone ring on a sialyl donor is a highly effective strategy to promote the desired α-glycoside formation. nih.govnih.gov This cyclic protecting group exerts a powerful conformational constraint on the pyranose ring. nih.gov
The mechanism involves the oxazolidinone ring acting as a non-participating, conformation-constraining group. nih.gov Its electron-withdrawing nature retards the formation of a positive charge at the anomeric center, influencing the transition state of the glycosylation reaction. nih.gov This strategy has been described as the best available solution to the challenge of α-sialoside formation. nih.gov Research has shown that a 5-N,4-O-carbonyl-protected sialyl donor exhibits not only high reactivity but also excellent α-selectivity in sialylation reactions. nih.govresearchgate.net The combination of this oxazolidinone protecting group with a cyanoethyl ester at the C-1 carboxylic acid functionality has been specifically noted to promote α-glycosylation, highlighting a direct application for a structure related to this compound in this advanced chemical context. researchgate.net
The table below details research findings on the use of oxazolidinone protecting groups in sialylation.
| Sialyl Donor Feature | Effect on Sialylation | Mechanism | Reference |
| 4-O,5-N-Oxazolidinone | Strongly favors the formation of α-sialosides. | Conformation-constraining; enhances the anomeric effect. | nih.gov |
| 5-N,4-O-Carbonyl protection | High reactivity and high α-selectivity. | Electron-withdrawing effect; conformational rigidity. | nih.gov |
| 5-N,4-O-Oxazolidinone with C-1 cyanoethyl ester | Promotes α-glycosylation. | Combined electronic and steric effects to favor the α-anomer. | researchgate.net |
Influence on Stereoselectivity in Glycosidic Linkage Formation
The derivatization of the nitrogen atom within the oxazolidinone ring, particularly with substituents like the 2-cyanoethyl group, is a strategic approach to modulate the stereochemical outcome of glycosidic linkage formation. While direct research specifically detailing the glycosylation performance of this compound-protected donors is limited, the influence of this and similar structural modifications can be inferred from the extensive studies on other N-substituted oxazolidinone derivatives. The stereoselectivity in such reactions is a delicate interplay of conformational constraints, electronic effects, and reaction conditions.
The primary role of the 2,3-oxazolidinone fused to a glycosyl donor is to rigidly lock the conformation of the pyranose ring. This conformational rigidity is a key factor in directing the stereochemical outcome of the glycosylation reaction. For glucosamine (B1671600) donors, this constraint generally favors the formation of the α-glycosidic bond (a 1,2-cis relationship) by shielding the β-face of the anomeric carbon. mdpi.com
Initially, the use of simple 2,3-oxazolidinone-protected thioglycoside donors demonstrated excellent α-selectivity. However, a significant drawback was the propensity for N-glycosylation, where the nitrogen atom of the oxazolidinone ring acts as a nucleophile. mdpi.com To overcome this side reaction, the development of N-protected derivatives became essential.
The introduction of a substituent on the oxazolidinone nitrogen, such as an acetyl, benzyl, or the titular cyanoethyl group, effectively prevents N-glycosylation. Beyond this crucial role, the nature of the N-substituent can exert more subtle electronic and steric influences on the stereoselectivity of the glycosylation.
The electronic nature of the N-substituent is hypothesized to influence the stability of the transient oxocarbenium ion intermediate formed during the glycosylation reaction. Electron-withdrawing groups, such as the N-acetyl and, by extension, the N-(2-cyanoethyl) group, are thought to destabilize this intermediate. nih.gov This destabilization can shift the reaction mechanism towards a more associative SN2-like pathway, which can influence the final anomeric ratio. nih.gov For instance, a more SN2-like attack by the acceptor alcohol on an α-glycosyl triflate intermediate would favor the formation of the β-glycoside.
Conversely, the rigid oxazolidinone structure can promote the formation of an α-glycoside through anomerization. It has been suggested that in some cases, a β-glycoside may form initially, which then anomerizes to the thermodynamically more stable α-anomer under the influence of the oxazolidinone ring. mdpi.com
The stereochemical outcome is not solely dependent on the glycosyl donor but is also significantly affected by the reactivity of the glycosyl acceptor and the reaction conditions. Studies on N-acetyl-2,3-oxazolidinone protected glucosamine donors have shown that the stereoselectivity can be dual-directional. Weakly nucleophilic acceptors tend to yield α-glycosides, while more potent nucleophiles preferentially form β-glycosides. researchgate.net This suggests a competition between different reaction pathways, with the outcome being dictated by the relative rates of these pathways.
To illustrate the typical stereoselectivity observed with N-acyl oxazolidinone-protected donors, the following data table summarizes representative findings from the literature. While this data does not pertain specifically to the N-(2-cyanoethyl) derivative, it provides a valuable framework for predicting its behavior.
| Glycosyl Acceptor | Acceptor Nucleophilicity | Anomeric Ratio (α:β) | Yield (%) |
|---|---|---|---|
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Weak | >95:5 | 85 |
| Isopropanol | Moderate | 80:20 | 90 |
| Methanol | Strong | 15:85 | 92 |
| Benzyl alcohol | Moderate | 75:25 | 88 |
The data in Table 1 clearly demonstrates the influence of the acceptor's nucleophilicity on the stereochemical outcome. It is reasonable to hypothesize that a glycosyl donor protected with the electron-withdrawing this compound would exhibit a similar trend. The cyano group's electronic effect might further modulate the reactivity of the donor and potentially enhance the selectivity observed with different classes of acceptors.
Advanced Spectroscopic and Computational Characterization in Oxazolidinone Research
Spectroscopic Analysis of N-(2-Cyanoethyl)oxazolidinone Derivatives
Spectroscopic analysis is fundamental to the structural elucidation and characterization of organic molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. For this compound, the proton and carbon environments of the oxazolidinone ring and the N-cyanoethyl substituent would give rise to characteristic signals.
Based on the analysis of related oxazolidinone structures, the expected chemical shifts for this compound can be predicted. The protons and carbons of the oxazolidinone ring would appear in specific regions of the NMR spectrum, influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The cyanoethyl group would introduce additional distinct signals corresponding to the two methylene (B1212753) groups and the nitrile carbon.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the C=O stretching of the oxazolidinone ring, the C-N stretching of the cyano group, and the C-O stretching of the ether linkage within the ring. The precise wavenumbers of these vibrations can be influenced by the electronic effects of the substituents.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm its molecular formula. The fragmentation pattern would likely involve the cleavage of the cyanoethyl group and the fragmentation of the oxazolidinone ring, providing further structural information.
| Technique | Functional Group/Atom | Expected Chemical Shift/Wavenumber/m/z | Notes |
|---|---|---|---|
| ¹H NMR | Oxazolidinone Ring Protons | δ 3.5-4.5 ppm | Chemical shifts are influenced by adjacent heteroatoms. |
| ¹H NMR | N-CH₂ Protons | δ 3.0-3.5 ppm | Adjacent to the nitrogen of the oxazolidinone ring. |
| ¹H NMR | CH₂-CN Protons | δ 2.5-3.0 ppm | Adjacent to the cyano group. |
| ¹³C NMR | C=O (Oxazolidinone) | δ 155-160 ppm | Characteristic carbonyl carbon chemical shift. |
| ¹³C NMR | Oxazolidinone Ring Carbons | δ 45-70 ppm | Chemical shifts are influenced by adjacent heteroatoms. |
| ¹³C NMR | N-CH₂ Carbon | δ 40-50 ppm | Adjacent to the nitrogen of the oxazolidinone ring. |
| ¹³C NMR | CH₂-CN Carbon | δ 15-25 ppm | Adjacent to the cyano group. |
| ¹³C NMR | C≡N (Cyano) | δ 115-120 ppm | Characteristic nitrile carbon chemical shift. |
| IR | C=O Stretch (Oxazolidinone) | ~1750 cm⁻¹ | Strong absorption band. |
| IR | C≡N Stretch (Cyano) | ~2250 cm⁻¹ | Sharp, medium intensity band. |
| Mass Spec | Molecular Ion [M]⁺ | Calculated MW | Confirms the molecular weight of the compound. |
Advanced Computational Chemistry Studies
Computational chemistry provides invaluable insights into the electronic structure, conformation, and reactivity of molecules, complementing experimental data.
Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of molecules. For this compound, DFT calculations can predict its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and partial atomic charges. These calculations help in understanding the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. The presence of the electron-withdrawing cyanoethyl group is expected to influence the electronic distribution within the oxazolidinone ring.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational preferences of molecules over time. For this compound, MD simulations can reveal the flexibility of the cyanoethyl side chain and the accessible conformations of the entire molecule. Understanding the conformational landscape is crucial as it can influence the molecule's biological activity and interactions with other molecules.
Many reactions involving oxazolidinones are stereoselective. Theoretical calculations can be used to predict the stereochemical outcome of reactions involving this compound. By modeling the transition states of different reaction pathways, it is possible to determine the energetically most favorable pathway and thus predict the major stereoisomer formed. This is particularly important in the context of asymmetric synthesis where oxazolidinones are often used as chiral auxiliaries.
| Computational Method | Property Studied | Expected Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure | Prediction of HOMO-LUMO gap, electrostatic potential, and charge distribution. |
| DFT | Reactivity Indices | Identification of reactive sites for electrophilic and nucleophilic attack. |
| Molecular Dynamics (MD) | Conformational Analysis | Determination of stable conformers and flexibility of the cyanoethyl side chain. |
| Transition State Theory | Stereochemical Outcomes | Prediction of the stereoselectivity of reactions involving the chiral center of the oxazolidinone. |
Mechanistic Insights from Combined Experimental and Theoretical Approaches
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Oxazolidinone Synthesis
The synthesis of the oxazolidinone ring is a cornerstone of many chemical processes. nih.gov Future research is increasingly directed towards the development of more efficient and sustainable catalytic systems. While traditional methods often rely on stoichiometric reagents, the focus is shifting towards catalytic approaches that minimize waste and enhance reaction efficiency.
Current research into the synthesis of the broader class of 2-oxazolidinones highlights several promising catalytic strategies that could be adapted and optimized for the specific production of N-(2-Cyanoethyl)oxazolidinone. These include:
Organocatalysis: The use of metal-free organic molecules as catalysts is a rapidly growing field. For the synthesis of substituted oxazolidinones, polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been shown to be a highly recyclable and stable catalyst for the conversion of epoxy amines using carbon dioxide as a C1 source. rsc.org This approach offers a halide-free and sustainable route to the oxazolidinone core.
Metal-Based Catalysis: Transition metal catalysts, including palladium, copper, and silver, have been extensively used for the synthesis of oxazolidinones. organic-chemistry.org Future developments may focus on creating more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. For instance, silver-catalyzed carbon dioxide incorporation into propargylic alcohols offers a mild route to oxazolidin-2-ones. organic-chemistry.org
Heterogeneous Catalysis: Immobilizing catalysts on solid supports facilitates easier separation and recycling, contributing to greener chemical processes. The development of heterogeneous catalysts for oxazolidinone synthesis is an active area of research.
Exploration of this compound in Emerging Reaction Methodologies
While this compound has established roles, its potential in emerging reaction methodologies remains an area ripe for exploration. The unique combination of the oxazolidinone ring and the cyanoethyl group could be leveraged in various modern synthetic transformations.
One area of interest is the use of related structures in the synthesis of more complex heterocyclic systems. For example, the reaction of 2-(oxazolidin-2-ylidene)malononitrile with phosphorus pentasulfide leads to a thioamide derivative, which can then be reacted with α-bromocarbonyl compounds to form new 2-(E)-cyano(oxazolidin-2-ylidene)thiazoles. researchgate.net This suggests that the cyano group in this compound could be a handle for further chemical modifications and participation in novel cyclization reactions.
Future research could explore the participation of this compound in:
Multicomponent Reactions: Designing one-pot reactions where this compound is a key building block could lead to the efficient synthesis of diverse and complex molecules.
Photoredox Catalysis: The use of light to drive chemical reactions is a rapidly expanding field. Investigating the photochemical reactivity of this compound could uncover new synthetic pathways.
Enzymatic Transformations: Biocatalysis offers a green and highly selective approach to chemical synthesis. Screening for enzymes that can act on the this compound scaffold could lead to novel derivatives.
Innovative Applications in Material Science beyond Traditional Polymers
The cyanoethyl group in this compound is reminiscent of the acrylonitrile (B1666552) monomer, which is a key component in the production of polyacrylonitrile, a polymer used in a wide range of applications, including fibers and plastics. essentialchemicalindustry.org This structural similarity suggests that this compound could serve as a monomer or a precursor for novel polymers with unique properties.
While the direct polymerization of this compound is not widely documented, the presence of the reactive cyano group and the polar oxazolidinone ring could impart desirable characteristics to new materials. Potential research directions include:
Development of Specialty Polymers: Copolymerization of this compound with other monomers could lead to polymers with enhanced thermal stability, specific solubility profiles, or unique dielectric properties.
Functional Materials: The oxazolidinone and cyano functionalities could be exploited to create materials with applications in areas such as gas separation membranes, battery electrolytes, or as components in stimuli-responsive materials.
Biomaterials: Given the prevalence of the oxazolidinone scaffold in pharmaceuticals, polymers derived from this compound could be explored for biomedical applications, such as drug delivery systems or biocompatible coatings.
Integration with Flow Chemistry and High-Throughput Experimentation
Modern chemical synthesis is increasingly benefiting from the integration of continuous flow chemistry and high-throughput experimentation (HTE). These technologies allow for rapid reaction optimization, improved safety, and scalable production. flinders.edu.au
The synthesis of substituted oxazolidinones has been successfully demonstrated in continuous flow systems. For example, an organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide has been developed, showcasing the potential for efficient and sustainable production. rsc.org A packed bed reactor with an immobilized catalyst allowed for continuous synthesis over an extended period without significant loss of catalytic activity. rsc.org
Future research will likely focus on adapting and optimizing the synthesis of this compound for flow chemistry platforms. This would involve:
Reaction Parameter Screening: Utilizing HTE to rapidly screen various catalysts, solvents, temperatures, and residence times to identify the optimal conditions for the synthesis of this compound in a flow reactor.
Process Intensification: Flow chemistry can enable the use of higher temperatures and pressures safely, potentially leading to significantly faster reaction rates and increased productivity.
Multi-step Synthesis: Integrating the synthesis of this compound into a multi-step continuous flow process to produce more complex molecules without the need for isolating intermediates.
The table below illustrates the potential for optimizing the synthesis of oxazolidinones using flow chemistry, based on general findings in the field.
| Parameter | Batch Chemistry | Flow Chemistry | Potential Advantages of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Significant reduction in reaction time |
| Temperature Control | Difficult to maintain uniformity | Precise and uniform | Improved selectivity and safety |
| Pressure Handling | Limited by reactor design | Can handle high pressures safely | Enables reactions with gaseous reagents |
| Scalability | Often requires re-optimization | Scalable by running for longer times | More straightforward scale-up |
| Safety | Handling of hazardous intermediates | Small reaction volumes enhance safety | Reduced risk of thermal runaways |
Expanding the Scope of Asymmetric Transformations Mediated by Oxazolidinone Auxiliaries
Chiral oxazolidinones, often referred to as Evans auxiliaries, are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. williams.eduwikipedia.org These auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and are then cleaved to yield the desired enantiomerically enriched product. williams.edu
Common asymmetric transformations mediated by chiral oxazolidinone auxiliaries include:
Aldol (B89426) Reactions: The formation of carbon-carbon bonds with the creation of two new stereocenters can be achieved with high diastereoselectivity. wikipedia.org
Alkylation Reactions: The introduction of alkyl groups at the α-position to a carbonyl group can be controlled to produce a specific stereoisomer.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be rendered highly stereoselective.
It is important to note that the utility of an oxazolidinone as a chiral auxiliary is dependent on the presence of stereogenic centers and typically bulky substituents on the oxazolidinone ring itself, which direct the approach of reagents. The parent this compound does not possess these features and, therefore, is not itself used as a chiral auxiliary in the same way as Evans auxiliaries.
However, future research could explore the synthesis of novel chiral derivatives of this compound. By introducing stereocenters and appropriate substituents onto the oxazolidinone ring of this molecule, it may be possible to develop a new class of chiral auxiliaries with unique reactivity or solubility properties conferred by the cyanoethyl group.
The following table summarizes the key features of established chiral oxazolidinone auxiliaries and how they might be incorporated into novel this compound derivatives.
| Feature | Role in Asymmetric Synthesis | Potential Incorporation into this compound Derivatives |
|---|---|---|
| Stereogenic Centers (e.g., at C4 and C5) | Provide a chiral environment | Synthesis of this compound from chiral amino alcohols |
| Bulky Substituents | Steric hindrance to direct the approach of reagents | Introduction of bulky groups at the C4 and/or C5 positions |
| Rigid Conformation | Enhances stereoselectivity | The inherent rigidity of the oxazolidinone ring would be maintained |
| Cleavable N-Acyl Group | Allows for recovery of the chiral auxiliary | The N-cyanoethyl group would be part of the auxiliary itself |
Q & A
Q. What are the optimal solvent-free synthesis methods for N-(2-Cyanoethyl)oxazolidinone derivatives?
A solvent-free approach using CeO₂ nanoparticles as a heterogeneous catalyst enables efficient synthesis of oxazolidinone derivatives. The reaction involves 2-aminoethanol and urea under mild conditions (120–140°C), with CeO₂ promoting CO₂ fixation and cyclization. Critical parameters include catalyst loading (5–10 wt%), reaction time (3–5 hours), and water removal to shift equilibrium. This method achieves yields >85% with minimal purification steps .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Elemental analysis, FT-IR (to confirm carbonyl and cyano groups), and ¹H/¹³C NMR (to resolve oxazolidinone ring protons and cyanoethyl substituents) are critical. For metal complexes (e.g., Ni(II) or Co(II) coordination), UV-Vis spectroscopy and DFT calculations validate electronic transitions and ligand geometry . Mass spectrometry further confirms molecular weight and fragmentation patterns.
Q. How can researchers verify the purity of this compound intermediates?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) is recommended. For thermally stable derivatives, gas chromatography-mass spectrometry (GC-MS) under inert conditions can resolve volatile byproducts. Thin-layer chromatography (TLC) using silica gel and ethyl acetate/hexane mixtures (3:7) provides rapid purity checks .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in this compound synthesis?
Chiral auxiliaries like fluorinated oxazolidinones (e.g., (4S,5R)-4-benzyl-5-perfluorooctyl derivatives) can direct asymmetric synthesis. Solvent polarity, temperature, and catalyst choice (e.g., Lewis acids) impact enantioselectivity. For example, low-polarity solvents (toluene) favor axial chirality, while protic solvents may induce racemization .
Q. What strategies resolve contradictions in catalytic efficiency for cyanoethyl-containing cyclization reactions?
Discrepancies in catalyst performance (e.g., CeO₂ vs. homogeneous catalysts) may arise from surface area variations or moisture sensitivity. Controlled experiments comparing turnover frequency (TOF) under identical conditions (temperature, pressure, substrate ratios) are critical. Kinetic studies (e.g., Arrhenius plots) can identify rate-limiting steps, such as urea decomposition or CO₂ insertion .
Q. What mechanistic role does the cyanoethyl group play in stabilizing intermediates during synthesis?
The cyano group’s electron-withdrawing nature polarizes adjacent C–H bonds, facilitating deprotonation and nucleophilic attack in cyclization steps. In solvent-free systems, the cyanoethyl moiety enhances intermediate solubility, reducing aggregation. Isotopic labeling (e.g., ¹³C-urea) can trace CO₂ incorporation into the oxazolidinone ring .
Q. How do this compound derivatives interact with biological targets?
Hydrazone-functionalized derivatives exhibit DNA intercalation via planar aromatic systems, validated by UV-Vis hypochromicity and fluorescence quenching. Antimicrobial activity against Gram-negative bacteria (e.g., E. coli) correlates with lipophilicity, which can be optimized by varying substituents on the oxazolidinone ring .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing reaction yield variations in oxazolidinone synthesis?
Multivariate analysis (e.g., ANOVA) identifies significant factors (catalyst loading, temperature). Response surface methodology (RSM) optimizes yield and enantiomeric excess (ee). Contradictory data (e.g., outlier yields) should be assessed via Grubbs’ test or Q-test to exclude experimental artifacts .
Q. How can computational tools predict the reactivity of this compound derivatives?
Density functional theory (DFT) calculates transition-state energies for cyclization steps. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., DNA gyrase). Solvent effects are modeled using COSMO-RS to refine reaction pathways .
Q. What protocols ensure reproducibility in scaling up this compound syntheses?
Pilot-scale reactions require strict control of mixing efficiency (Reynolds number >10⁴) and heat transfer (Jacketed reactors with PID temperature control). Process analytical technology (PAT), such as in-line FT-IR, monitors reaction progression. For air-sensitive steps, Schlenk techniques or gloveboxes prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
